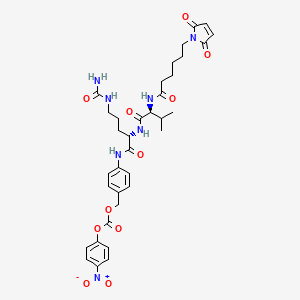Mc-Val-Cit-PABC-PNP

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Mc-Val-Cit-PABC-PNP is a cathepsin cleavable ADC peptide linker. For example, FDA approved drug, brentuximab vedotin, adopts this linker.
Function of Mc-Val-Cit-PABC-PNP in ADCs
Mc-Val-Cit-PABC-PNP acts as a linker molecule within an ADC. It has two crucial functions:
- Conjugation to Antibody: The maleimido group (Mc) of Mc-Val-Cit-PABC-PNP can be linked to the antibody through cysteine residues. This creates a stable bond between the antibody and the linker.
- Drug Attachment and Release: The p-nitrophenyl carbonate (PNP) group of Mc-Val-Cit-PABC-PNP can be conjugated to potent anticancer drugs. The linker is designed to be cleaved by cathepsins, enzymes found within lysosomes of tumor cells. This cleavage releases the cytotoxic drug specifically inside the cancer cells, minimizing damage to healthy tissues.
Advantages of Mc-Val-Cit-PABC-PNP as a Linker
Mc-Val-Cit-PABC-PNP, also known as Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol, is a peptide linker primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a unique structure that enables selective cleavage by specific proteases, particularly cathepsin B, which is overexpressed in various cancers. The design of Mc-Val-Cit-PABC-PNP allows for the release of cytotoxic agents upon cleavage, thereby enhancing the therapeutic efficacy of ADCs while minimizing systemic toxicity to healthy tissues .
The primary chemical reaction involving Mc-Val-Cit-PABC-PNP is its cleavage by cathepsin B, which hydrolyzes the peptide bond between L-valine and L-citrulline. This cleavage results in the release of the drug payload linked to the PABC-PNP moiety. The reaction pathway can be summarized as follows:
- Enzymatic Cleavage: Cathepsin B recognizes and binds to the Mc-Val-Cit peptide bond.
- Hydrolysis: The enzyme catalyzes the hydrolysis of this bond, leading to the release of the attached drug.
- Spontaneous Elimination: Following hydrolysis, a spontaneous 1,6-elimination occurs, releasing the cytotoxic agent and leaving behind a non-toxic fragment .
Mc-Val-Cit-PABC-PNP exhibits significant biological activity due to its ability to selectively deliver cytotoxic agents to cancer cells. The compound's design ensures that it remains stable in circulation but becomes activated in the presence of cathepsin B. This selectivity minimizes off-target effects and enhances the therapeutic index of ADCs. Studies have demonstrated that ADCs utilizing this linker show improved efficacy against various tumor types while maintaining lower toxicity profiles compared to traditional chemotherapeutics .
Several synthesis methods have been developed for Mc-Val-Cit-PABC-PNP, focusing on optimizing yield and purity. A notable method involves a multi-step synthesis starting from L-citrulline and L-valine:
- Initial Coupling: L-citrulline is coupled with L-valine using standard peptide coupling reagents.
- Formation of PABC: The p-aminobenzyl alcohol spacer is introduced through additional coupling reactions.
- Final Activation: The maleimidocaproyl group is added to form Mc-Val-Cit-PABC-PNP, typically involving activation with N,N'-disuccinimidyl carbonate in dimethylformamide .
This method has been refined to improve yields and reduce epimerization issues, achieving up to 95% yield in some cases.
Mc-Val-Cit-PABC-PNP is primarily used in the formulation of antibody-drug conjugates for cancer therapy. Its applications include:
- Targeted Cancer Therapy: Enhancing the delivery of cytotoxic drugs specifically to tumor cells.
- Research Tools: Serving as a model linker in studies aimed at understanding ADC mechanisms and optimizing their designs.
- Pharmaceutical Development: Utilized in developing new ADCs targeting various malignancies, leveraging its stability and selective cleavage properties .
Interaction studies involving Mc-Val-Cit-PABC-PNP focus on its stability in biological systems and its interaction with cathepsin B. These studies indicate that:
- The compound remains stable in plasma for extended periods (half-lives of approximately 6 days in mice), allowing for effective drug delivery without premature release.
- Upon reaching tumor sites where cathepsin B is overexpressed, rapid cleavage occurs, facilitating targeted drug release .
Such studies are vital for assessing the pharmacokinetics and pharmacodynamics of ADCs using this linker.
Several compounds share structural similarities with Mc-Val-Cit-PABC-PNP, particularly those used as linkers in antibody-drug conjugates. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Mc-Val-Cit-PAB | Contains a maleimidocaproyl group | High stability and specific cathepsin B cleavage |
| Val-Cit | Simple dipeptide linker without additional moieties | Less selective; broader cleavage by proteases |
| Acetyl-L-valine-L-citrulline | Lacks specific cleavable moiety | More susceptible to non-specific cleavage |
| Mc-Val-Cit-PEG | Incorporates polyethylene glycol chains | Improved solubility but reduced targeting |
Mc-Val-Cit-PABC-PNP stands out due to its specific enzymatic cleavage mechanism and enhanced stability compared to other linkers, making it particularly suitable for ADC applications targeting cancer cells .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
Dates
[1]. Anti-cd70 antibody-drug conjugates and their use for the treatment of cancer and immune disorders








